(3R,4R)-4-methylpyrrolidine-3-carboxylic acid
Overview
Description
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid is a chiral amino acid derivative with significant importance in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring, a common structural motif in many biologically active molecules, making it a valuable building block in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-4-methylpyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available starting materials such as 4-methylpyrrolidine.
Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques. One common method is the use of chiral catalysts or auxiliaries to induce the desired stereochemistry.
Functional Group Transformation:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Asymmetric Synthesis: Utilizing chiral catalysts or biocatalysts to ensure high enantioselectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Purification: Employing crystallization, chromatography, or other purification techniques to isolate the desired enantiomer with high purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or other strong oxidizers.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Nucleophiles: Halides, amines, or other nucleophilic species under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of 4-methylpyrrolidine-3-carboxaldehyde.
Reduction: Formation of 4-methylpyrrolidine-3-methanol.
Substitution: Formation of various substituted pyrrolidines.
Scientific Research Applications
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which (3R,4R)-4-methylpyrrolidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by mimicking the natural substrate and binding to the active site.
Receptor Binding: It may interact with receptors in the nervous system, influencing neurotransmitter release and signal transduction pathways.
Pathways Involved: The compound can modulate pathways related to amino acid metabolism and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-4-methylproline: Another chiral amino acid derivative with similar structural features.
(3S,4S)-4-methylpyrrolidine-3-carboxylic acid: The enantiomer of the compound, which may exhibit different biological activities.
(2R,3R)-2-methylpyrrolidine-3-carboxylic acid: A related compound with a different substitution pattern on the pyrrolidine ring.
Uniqueness
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. Its distinct configuration makes it a valuable tool in stereoselective synthesis and pharmaceutical research.
Properties
IUPAC Name |
(3R,4R)-4-methylpyrrolidine-3-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-7-3-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYSYPZJEXSTBV-WHFBIAKZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC[C@@H]1C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261896-34-8 | |
Record name | rac-(3R,4R)-4-methylpyrrolidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.